molecular formula C12H10Cl2N2 B1529241 4-(Chloromethyl)-2-(4-chlorophenyl)-6-methylpyrimidine CAS No. 1340094-11-2

4-(Chloromethyl)-2-(4-chlorophenyl)-6-methylpyrimidine

Cat. No. B1529241
CAS RN: 1340094-11-2
M. Wt: 253.12 g/mol
InChI Key: ORUJLWWESQKELL-UHFFFAOYSA-N
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Description

Typically, a compound’s description includes its IUPAC name, molecular formula, and structure. It may also include its appearance (solid, liquid, color, etc.) and any notable characteristics .


Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It includes the starting materials, reaction conditions, and the steps involved in the synthesis .


Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

4,6-Dichloro-2-methylpyrimidine, an analogue to the specified compound, serves as a crucial intermediate in the synthesis of anticancer drugs like dasatinib. This synthesis involves cyclization and chlorination steps, highlighting the role of chloromethyl and chlorophenyl groups in the development of pharmaceuticals (Guo Lei-ming, 2012).

Antiviral and Antimicrobial Research

Pyrimidine derivatives have demonstrated significant antiviral and antimicrobial activities. For instance, 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines, through structural modifications, have shown inhibition against a range of herpes viruses and retroviruses, including HIV-1 and HIV-2. These findings suggest the potential of pyrimidine derivatives in antiviral therapy (A. Holý et al., 2002). Furthermore, novel pyrimidines and condensed pyrimidines have been evaluated for their antimicrobial efficacy against various bacterial strains, offering insights into their application as antibacterial agents (Essam Abdelghani et al., 2017).

Material Science and Chemical Properties

Investigations into non-covalent interactions in pyrimidine derivatives, such as 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas, have provided valuable data on the crystal structures, quantum chemical calculations, and potential applications in material sciences. These studies underline the importance of structural analysis in understanding the properties of pyrimidine derivatives (Yu Zhang et al., 2018).

Mechanism of Action

This is typically used in the context of biological activity. It involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves understanding the risks associated with handling the compound. It includes toxicity, flammability, and environmental impact .

Future Directions

This involves predicting or suggesting further studies that could be done with the compound. It could include potential applications, further reactions, or investigations into its properties .

properties

IUPAC Name

4-(chloromethyl)-2-(4-chlorophenyl)-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2/c1-8-6-11(7-13)16-12(15-8)9-2-4-10(14)5-3-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUJLWWESQKELL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(C=C2)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-2-(4-chlorophenyl)-6-methylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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